molecular formula C10H21ClN2O2 B1391404 N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride CAS No. 1193389-05-7

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1391404
M. Wt: 236.74 g/mol
InChI Key: PAZMNVYRVRSSAN-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H20N2O2•HCl . It has a molecular weight of 236.74 .


Molecular Structure Analysis

The molecular structure of “N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is represented by the formula C10H20N2O2•HCl . The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

“N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is an oil at room temperature . It has a molecular weight of 236.74 and a molecular formula of C10H20N2O2•HCl .

Scientific Research Applications

1. Synthesis and Optimization in Chemical Research

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride and its derivatives have been explored in chemical research, particularly in the synthesis and optimization of various compounds. For example, a study by Wei et al. (2016) discusses a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor. This research is significant for the treatment of central nervous system disorders, highlighting the importance of such compounds in medicinal chemistry (Wei et al., 2016).

2. Use in Palladium-Catalyzed Aminocarbonylation

Compounds similar to N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a key reaction in organic synthesis. Takács et al. (2014) utilized alkoxycarbonylpiperidines in this process, showing the utility of such compounds in complex organic synthesis processes (Takács et al., 2014).

3. Exploration in Pharmacology and Drug Design

In pharmacology and drug design, analogs of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been explored for their therapeutic potential. For instance, Tokuhara et al. (2018) discovered benzimidazole derivatives, including similar compounds, as potent and orally bioavailable renin inhibitors. This research contributes significantly to the development of new therapeutics for various medical conditions (Tokuhara et al., 2018).

4. Radiolabeling and Imaging Studies

In the field of imaging and radiolabeling, compounds like N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been synthesized for use in positron emission tomography (PET). A study by Katoch-Rouse et al. (2003) demonstrates the synthesis of such compounds for studying specific receptors in the brain, indicating their potential in medical imaging and diagnostics (Katoch-Rouse et al., 2003).

5. Molecular Interaction Studies

Molecular interaction studies have also utilized derivatives of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride. Research by Shim et al. (2002) on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor provides insights into receptor-ligand interactions, which are crucial for drug development (Shim et al., 2002).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(3-methoxypropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZMNVYRVRSSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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